molecular formula C19H24N2O3 B10919597 {3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone

{3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone

Cat. No.: B10919597
M. Wt: 328.4 g/mol
InChI Key: AWHHPGTUMMTESE-UHFFFAOYSA-N
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Description

{3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with methanol in the presence of a dehydrating agent to form the oxazole ring . This intermediate is then reacted with a phenyl halide under basic conditions to introduce the phenyl group. Finally, the piperidine moiety is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized phenyl or piperidine derivatives .

Mechanism of Action

The mechanism of action of {3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine moiety are believed to play crucial roles in its bioactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone apart from similar compounds is its unique combination of the oxazole ring, phenyl group, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H24N2O3/c1-13-6-5-9-21(11-13)19(22)16-7-4-8-17(10-16)23-12-18-14(2)20-24-15(18)3/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3

InChI Key

AWHHPGTUMMTESE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C

Origin of Product

United States

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